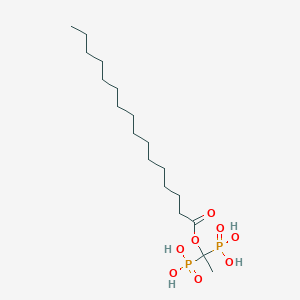![molecular formula C15H14N2O2 B12566859 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol typically involves the condensation reaction between an aldehyde or ketone and a primary amine. One efficient method involves the reaction of 1-hydroxyimino-1-phenylpropan-2-one with 4-aminophenol in the presence of a base such as triethylamine in ethanol at reflux conditions . The reaction proceeds smoothly, yielding the desired Schiff base.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can also be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated phenols.
Aplicaciones Científicas De Investigación
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antifungal, antiviral, and antibacterial properties.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol involves its ability to coordinate with metal ions through the imine nitrogen and phenolic oxygen atoms. This coordination can stabilize various oxidation states of metals, making it useful in catalytic transformations . The compound’s biological activity is attributed to its ability to interact with cellular targets, disrupting essential biological processes in pathogens .
Comparación Con Compuestos Similares
Similar Compounds
4-aminophenol: A precursor in the synthesis of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol.
Schiff bases: A broad class of compounds with similar structural features.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a wide range of biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol |
InChI |
InChI=1S/C15H14N2O2/c1-11(16-13-7-9-14(18)10-8-13)15(17-19)12-5-3-2-4-6-12/h2-10,18-19H,1H3/b16-11?,17-15- |
Clave InChI |
CXOSQHSGIHORFG-XQHWYNRFSA-N |
SMILES isomérico |
CC(=NC1=CC=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
SMILES canónico |
CC(=NC1=CC=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


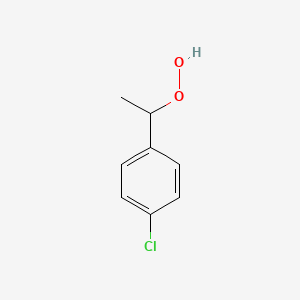
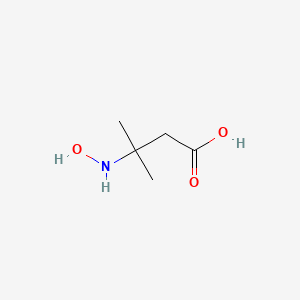
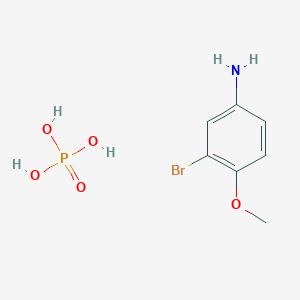
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
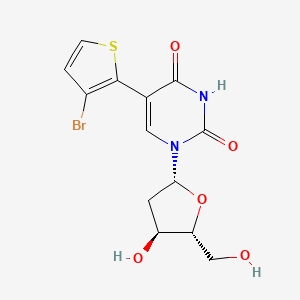
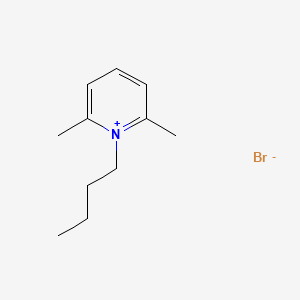
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
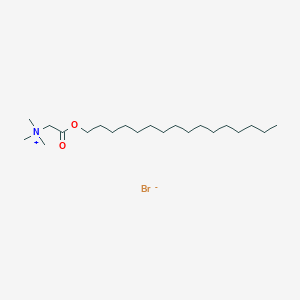
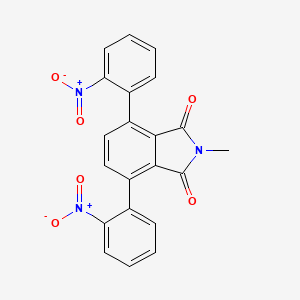
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
